molecular formula C5H13BrN4S2 B12348759 Propylene diisothiuronium dibromide CAS No. 64039-23-2

Propylene diisothiuronium dibromide

Cat. No.: B12348759
CAS No.: 64039-23-2
M. Wt: 273.2 g/mol
InChI Key: AINJSHZWUYIXOP-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Isothiuronium (B1672626) Salts

Isothiuronium salts are versatile reagents in organic chemistry. wikipedia.org Their structural similarity to guanidinium (B1211019) cations, featuring a planar CN2S core and short C-N bonds, contributes to their unique reactivity. wikipedia.org One of their most notable applications is in the synthesis of thiols through hydrolysis. wikipedia.org This reaction provides a reliable method for introducing a thiol group into an organic molecule.

Beyond thiol synthesis, isothiuronium salts have been investigated for a range of other transformations. For instance, they can be used to convert amines into guanidinium groups, a reaction known as the Rathke synthesis. wikipedia.org More recently, their utility has been extended to the synthesis of amides and sulfides. acs.org Researchers have also developed isothiuronium-based reagents for the synthesis of thioesters, highlighting their growing importance in modern organic chemistry. acs.org Furthermore, specialized resins containing isothiuronium groups have found practical application in the recovery of heavy and precious metals like mercury and platinum from solutions. wikipedia.org

The table below summarizes some key properties of Propylene (B89431) Diisothiuronium Dibromide:

PropertyValue
Molecular Formula C5H14Br2N4S2
Molecular Weight 354.1295 g/mol
Boiling Point 343.8°C at 760 mmHg
Flash Point 161.7°C
Vapor Pressure 6.86E-05mmHg at 25°C
Data sourced from ChemNet chemnet.com

Historical Context of Vicinal Dithiol Synthesis via Diisothiuronium Salts

The synthesis of vicinal dithiols, which are organic compounds containing two thiol groups on adjacent carbon atoms, has historically been a significant area of research. A common method for their preparation involves the use of diisothiuronium salts derived from vicinal dihalides. For example, the reaction of 1,2-dibromoethane (B42909) with two equivalents of thiourea (B124793) yields the corresponding bis(isothiuronium bromide) salt. sciencemadness.org Subsequent hydrolysis of this salt, typically under alkaline conditions, leads to the formation of ethanedithiol, a vicinal dithiol. sciencemadness.org This approach provides a straightforward route to these important sulfur-containing molecules.

Scope and Objectives of Current Academic Investigations into Propylene Diisothiuronium Dibromide

Current academic research on this compound and related isothiuronium salts is focused on expanding their synthetic utility and exploring new applications. Investigations are ongoing to develop novel isothiuronium-based reagents with improved stability and functional group tolerance. acs.org For example, recent studies have demonstrated the successful use of air-stable isothiuronium salts for the synthesis of thioesters, a testament to the ongoing innovation in this field. acs.org

A significant objective of current research is to harness the reactivity of isothiuronium salts for more complex molecular transformations. This includes their use in the stereospecific synthesis of sulfides from alcohols and the development of one-pot procedures for amide synthesis. acs.org The ease of preparation and the odorless nature of many isothiuronium salts make them attractive alternatives to traditional thiol-based reagents. acs.org As research continues, it is anticipated that this compound and its analogs will play an increasingly important role in the development of efficient and sustainable synthetic methodologies.

Properties

CAS No.

64039-23-2

Molecular Formula

C5H13BrN4S2

Molecular Weight

273.2 g/mol

IUPAC Name

3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H

InChI Key

AINJSHZWUYIXOP-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)CSC(=N)N.Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Propylene Diisothiuronium Dibromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. In the case of propylene (B89431) diisothiuronium dibromide, ¹H and ¹³C NMR spectra provide definitive evidence for its proposed structure.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the isothiuronium (B1672626) groups would likely appear as a multiplet, as would the central methylene group protons of the propylene backbone. The N-H protons of the isothiuronium groups would also give rise to characteristic signals, the chemical shift of which can be sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in a different chemical environment. This includes the carbon atoms of the propylene chain and the characteristic signal for the carbon atom of the isothiuronium cation. The exact chemical shifts (ppm) are crucial for confirming the carbon skeleton and the presence of the functional groups.

High-Resolution Mass Spectrometry for Molecular Architecture and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For propylene diisothiuronium dibromide, HRMS would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

The fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure. The cleavage of the molecule under ionization would likely lead to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the connectivity of the propylene backbone and the isothiuronium moieties, further corroborating the structure determined by other spectroscopic methods.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected vibrations include:

N-H stretching: Strong to medium bands in the region of 3400-3200 cm⁻¹.

C-H stretching: Bands in the 3000-2850 cm⁻¹ region arising from the methylene groups of the propylene chain.

C=N stretching: A strong absorption characteristic of the isothiuronium group.

C-N stretching: Vibrations in the fingerprint region.

C-S stretching: Typically weak to medium bands.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FTIR. The Raman spectrum would also show vibrations related to the C-S and C=N bonds, which are often strong in Raman scattering. This can be particularly useful for confirming the presence and environment of the sulfur-containing functional groups.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a definitive solid-state structure of this compound, revealing bond lengths, bond angles, and torsional angles with high precision.

The resulting crystal structure would not only confirm the molecular connectivity but also provide insights into the supramolecular assembly. This includes the identification of intermolecular interactions such as hydrogen bonding between the N-H groups of the isothiuronium cation and the bromide anions, as well as other potential non-covalent interactions that dictate the packing of the molecules in the crystal lattice. Information on the crystal system, space group, and unit cell dimensions would be obtained, offering a complete picture of the solid-state architecture. nih.gov

Advanced Microscopy Techniques for Morphological and Surface Characterization

Advanced microscopy techniques are employed to visualize the morphology and surface features of materials from the microscale down to the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. For this compound, AFM could be used to characterize the topography of crystalline surfaces or thin films. This would reveal features such as crystal facets, step edges, and defects. Beyond imaging, AFM can also probe nanomechanical properties like adhesion and stiffness, offering a more complete understanding of the material's surface characteristics.

Electron Microscopy (SEM, TEM) for Microstructural and Nanoscale Analysis

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers powerful tools for investigating the microstructure and nanoscale features of materials.

Transmission Electron Microscopy (TEM): TEM allows for even higher magnification and resolution, enabling the visualization of internal structures and nanoscale features. For this compound, TEM could be used to investigate the internal crystal structure, identify any dislocations or defects within the crystal lattice, and analyze the morphology of nanocrystalline samples.

Synchrotron-Based Techniques for Elemental Mapping and Microstructural Probing

Synchrotron-based X-ray techniques offer unparalleled capabilities for mapping the elemental distribution and probing the microstructure of complex materials at high resolution. The application of methods like Synchrotron X-ray Fluorescence (SXRF) microscopy and X-ray Absorption Near-Edge Structure (XANES) spectroscopy would be invaluable in understanding the chemical environment within a sample of this compound.

Synchrotron-based X-ray fluorescence microscopy is a non-invasive tool capable of high-resolution mapping of essential nutrients in biological samples, such as diseased wheat leaves. nih.gov This technique allows for the spatial and temporal monitoring of nutrient redistribution during processes like plant-pathogen interactions. nih.gov Advances in synchrotron technology, including brighter X-ray sources and faster detectors, enable the simultaneous capture of elemental maps at cellular or near-cellular resolution. nih.gov The high spatial resolution of synchrotron X-ray spectroscopy makes it a powerful tool for investigating the nature and type of defects in materials. copernicus.org For instance, it can achieve a beam spot size of 1 to 0.5 micrometers, a significant improvement over standard lab bench setups. copernicus.org

In the context of this compound, SXRF could be employed to map the distribution of its constituent elements, particularly sulfur (S), nitrogen (N), and bromine (Br), within a crystalline or amorphous sample. This would be crucial for assessing the homogeneity of the compound and identifying any potential impurities or degradation products. Furthermore, micro-XANES, a technique sensitive to the oxidation state and coordination environment of an element, could provide insights into the bonding of sulfur atoms. esrf.fresrf.fr For example, it could differentiate between the thiol-like sulfur in the isothiuronium group and any potential oxidized sulfur species.

A hypothetical elemental mapping experiment on a this compound crystal could yield data such as that presented in the interactive table below. This table illustrates how the relative concentrations of key elements might be quantified in different regions of a sample, potentially revealing important information about its synthesis and stability.

Interactive Data Table: Hypothetical Elemental Distribution in a this compound Sample via SXRF

Region of InterestSulfur (S) %Nitrogen (N) %Bromine (Br) %
Crystalline Matrix30.526.742.8
Inclusion Body25.222.152.7
Surface Layer28.925.345.8

Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for detecting and characterizing species with unpaired electrons. libretexts.org While this compound in its ground state is a diamagnetic species with no unpaired electrons, ESR spectroscopy can be a powerful tool for studying its electronic structure under certain conditions, such as after exposure to ionizing radiation or in the presence of a redox-active species.

The sensitivity of ESR spectroscopy allows for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org The technique has been instrumental in studying radical intermediates in organic and biochemical reactions, including those generated by enzymes and in photosynthesis. libretexts.org For instance, studies on thiourea (B124793) derivatives have utilized ESR to investigate their role as reducing agents in the presence of copper salts, where they can act as both reducing agents and ligands in copper complexes, influencing radical generation. mdpi.com

If this compound were subjected to conditions that could induce radical formation, such as gamma-radiolysis or reaction with a one-electron oxidant, ESR spectroscopy could be used to identify and characterize the resulting paramagnetic species. The analysis of the g-factor and hyperfine coupling constants from the ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density within the radical, revealing which atoms are most affected.

Interactive Data Table: Hypothetical ESR Spectral Parameters for a this compound-Derived Radical

ParameterValueInterpretation
g-factor2.0035Indicates a carbon-centered radical with some spin density on sulfur.
A(¹⁴N)1.2 GHyperfine coupling to two equivalent nitrogen nuclei.
A(¹H)0.8 GHyperfine coupling to the methylene protons of the propylene bridge.
A(⁷⁹Br)0.5 GWeak hyperfine coupling to a nearby bromine nucleus.

Reactivity and Reaction Mechanisms of Propylene Diisothiuronium Dibromide

Nucleophilic and Electrophilic Reactivity Profiles of the Isothiuronium (B1672626) Moiety

The isothiuronium group, with the general formula [RSC(NH2)2]+, exhibits both nucleophilic and electrophilic characteristics, making it a versatile component in chemical reactions. wikipedia.org

Electrophilic Character: The carbon atom of the C=N double bond in the isothiuronium cation is electrophilic. This is due to the electron-withdrawing nature of the adjacent positively charged sulfur atom and the two amino groups. This electrophilic center is susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

The structural arrangement of the isothiuronium cation, with its planar CN2S core and short C-N bonds, resembles that of guanidinium (B1211019) cations, contributing to its stability and specific reactivity. wikipedia.org

Thiol-Mediated Reactions and the Formation of Dithioethers

A significant reaction of propylene (B89431) diisothiuronium dibromide is its conversion to dithiols, which can then be used to form dithioethers. The primary step in this process is the hydrolysis of the isothiuronium salt, typically under basic conditions, to yield the corresponding thiol. wikipedia.org

For propylene diisothiuronium dibromide, this hydrolysis reaction breaks the C-S bonds, leading to the formation of propane-1,3-dithiol. The general mechanism for the hydrolysis of an isothiuronium salt is as follows:

[RSC(NH2)2]+X- + 2OH- → RSH + CO(NH2)2 + X- + H2O

In the case of this compound, the reaction with a base like sodium hydroxide (B78521) would produce propane-1,3-dithiol, urea, and sodium bromide. This dithiol is a key intermediate for the synthesis of various dithioethers through subsequent reactions, such as alkylation. The reaction of 1,2-dibromoethane (B42909) with two moles of thiourea (B124793) readily produces a bis(thiuronium bromide) salt, which upon hydrolysis yields ethanedithiol. sciencemadness.org

Isothiouronium salts have also been developed as reagents for the synthesis of cyanomethyl thioesters, which can then be used in amide synthesis. nih.govacs.org

Role as a Dibromide Source or Intermediate in Organic Transformations

This compound can serve as a source of bromide ions in various organic reactions. The dibromide salt can be prepared by reacting a dibromoalkane, such as 1,3-dibromopropane (B121459), with two equivalents of thiourea. sciencemadness.org This reaction is a common method for preparing isothiuronium salts. wikipedia.org

While not a primary brominating agent itself, the bromide counter-ions can participate in substitution or addition reactions, particularly if the reaction conditions favor the release of Br-. However, dedicated brominating agents are typically used for more efficient bromination. sci-hub.se The compound's primary role is often as a precursor to dithiols, with the bromide being a byproduct. sciencemadness.orgresearchgate.net

The use of various bromo-organic compounds and other brominating agents is extensive in organic synthesis for transformations like bromination, cohalogenation, and cyclization. sci-hub.se For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) is used as a stable and inexpensive halogen source for the stereospecific dibromination of alkenes, catalyzed by a simple thiourea. organic-chemistry.org

Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, general principles of isothiuronium salt reactivity can be applied.

The hydrolysis of isothiuronium salts to form thiols is a key reaction. wikipedia.org The rate of this reaction is dependent on factors such as pH, temperature, and the concentration of the base. Kinetic studies on similar nucleophilic substitution reactions, such as the SNAr reactions of 4-chloroquinazoline (B184009) with amines, have been performed to understand solvent effects and reaction mechanisms. frontiersin.org

For reactions involving nucleophiles and electrophiles, linear free-energy relationships are often used to correlate reaction rates. nih.gov The nucleophilicity parameter (N) and electrophilicity parameter (E) are used to quantify the reactivity of the participating species. nih.gov The rate of reaction is also influenced by the solvent, with polar protic solvents potentially solvating and stabilizing the charged species, which can affect the reaction kinetics. razi.ac.ir

Factors Influencing Reaction Rates:

Factor Effect on Reactivity
pH The rate of hydrolysis of isothiuronium salts is generally faster in basic conditions.
Temperature Increased temperature typically accelerates the rate of reaction.
Solvent Polar solvents can stabilize charged intermediates and transition states, influencing the reaction rate. razi.ac.ir

| Steric Hindrance | Bulky substituents on the isothiuronium salt or the attacking nucleophile can decrease the reaction rate. |

Identification and Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states for reactions involving this compound relies on mechanistic studies of related isothiuronium salt reactions.

In the hydrolysis of isothiuronium salts, a likely intermediate is a tetrahedral species formed by the attack of a hydroxide ion on the electrophilic carbon of the isothiuronium group. This is followed by the elimination of the thiol to form urea.

For reactions where the isothiuronium salt acts as an electrophile, the reaction often proceeds through a transition state where the nucleophile is forming a new bond with the electrophilic carbon, and the C-S bond is beginning to break. In SNAr-type reactions, a zwitterionic Meisenheimer complex can be formed as an intermediate. frontiersin.org

The formation of thioesters from carboxylic acids using an isothiuronium salt likely involves an intermediate where the carboxylate has added to the electrophilic carbon of the isothiuronium salt. nih.govacs.org

Common Intermediates in Isothiuronium Salt Reactions:

Reaction Type Plausible Intermediate
Hydrolysis Tetrahedral addition-elimination intermediate
Nucleophilic Substitution SN2-like transition state or addition intermediate

| Thioester Formation | Acyl-isothiouronium intermediate |

Stereochemical Control and Stereoselectivity in Reactions Involving the Compound

There is limited specific information in the searched literature regarding stereochemical control and stereoselectivity in reactions directly involving this compound. However, general principles of stereochemistry in related reactions can be considered.

If the propylene bridge of the diisothiuronium salt were to contain a chiral center, reactions at the isothiuronium groups could potentially be influenced by the existing stereochemistry, possibly leading to diastereoselective outcomes.

In reactions where isothiuronium salts are used as reagents, stereospecific outcomes have been observed. For example, the formation of sulfides from alcohols using isothiuronium salts can proceed in an enantiospecific fashion. acs.org This suggests that with a chiral substrate or a chiral isothiuronium reagent, stereochemical control is achievable.

Furthermore, thiourea catalysts have been used for the organocatalytic stereospecific dibromination of alkenes, indicating that the broader class of thiourea derivatives can be involved in stereoselective transformations. organic-chemistry.org

Applications of Propylene Diisothiuronium Dibromide in Advanced Chemical Disciplines

Catalysis and Organocatalysis

The isothiuronium (B1672626) group is a key functional moiety in the realm of organocatalysis, primarily due to its ability to act as a potent hydrogen bond donor and, in some contexts, as a Brønsted acid. rsc.orgacs.orgnih.gov The dicationic nature of propylene (B89431) diisothiuronium dibromide presents an intriguing platform for the design of bifunctional or cooperative catalytic systems.

Development of Novel Catalytic Systems Utilizing Isothiuronium Moieties

The development of new catalytic systems is a cornerstone of modern chemistry, and isothiuronium salts are emerging as versatile building blocks in this endeavor. rsc.orgnih.gov The synthesis of compounds like propylene diisothiuronium dibromide is typically straightforward, involving the alkylation of thiourea (B124793) with a suitable dihaloalkane, in this case, 1,3-dibromopropane (B121459). wikipedia.org This accessibility allows for the systematic modification of the catalyst structure to fine-tune its activity and selectivity.

The catalytic potential of the isothiuronium moiety stems from the acidic N-H protons, which can form strong hydrogen bonds with substrates containing Lewis basic sites, such as carbonyl groups. acs.org This interaction activates the substrate towards nucleophilic attack. In the case of this compound, the presence of two isothiuronium groups offers the possibility of bidentate binding to a substrate or the simultaneous activation of two different substrate molecules. Chiral versions of thiouronium salts have been synthesized and have shown effectiveness in enantioselective reactions, suggesting that chiral analogues of this compound could be developed for asymmetric catalysis. researchgate.net

Table 1: Comparison of Hydrogen Bond Donor Capabilities in Organocatalysts

Catalyst TypeKey Structural FeatureTypical Substrate ActivationPotential for Bifunctionality
ThioureaTwo N-H donorsHydrogen bonding to carbonylsHigh
Isothiuronium Salt Positively charged, two N-H donors Enhanced hydrogen bonding, Brønsted acidity High (e.g., dicationic salts)
SquaramideTwo N-H donors in a rigid scaffoldStrong, directional hydrogen bondingModerate to High
Guanidinium (B1211019) SaltPositively charged, multiple N-H donorsStrong hydrogen bonding, ion pairingHigh

This table presents a generalized comparison of common hydrogen bond donating organocatalysts.

Application in Oxidation and Reduction Processes

While thiourea-based catalysts are well-known for promoting a variety of organic transformations, the application of isothiouronium salts in oxidation and reduction reactions is an area of growing interest. The ability of the isothiouronium moiety to act as a Brønsted acid can be exploited to activate substrates for reduction. acs.org For instance, the protonation of a carbonyl group by an isothiouronium salt would increase its electrophilicity, facilitating hydride transfer from a reducing agent.

Conversely, in oxidation reactions, the isothiuronium salt could play a role in stabilizing anionic intermediates or in activating oxidizing agents. While specific examples detailing the use of this compound in these processes are not yet prevalent in the literature, the fundamental reactivity of the isothiuronium group suggests its potential. Research on other organocatalysts has demonstrated the feasibility of photocatalytic C-H oxidation for the deconstruction of polymers, a process where an activating catalyst could play a crucial role. nih.gov

Table 2: Potential Applications of this compound in Redox Catalysis

Reaction TypePlausible Role of this compoundExample Substrate Transformation
ReductionBrønsted acid activation of the substrateKetone to Alcohol
OxidationStabilization of anionic intermediatesAlcohol to Aldehyde/Ketone
Photocatalytic RedoxSensitizer or co-catalystBenzylic C-H oxidation

This table outlines hypothetical applications based on the known chemical properties of isothiuronium salts.

Role in Sustainable Catalytic Deconstruction and Transformation

The principles of green chemistry have spurred the development of catalytic methods for the deconstruction of waste polymers into valuable monomers, offering a sustainable alternative to landfilling or incineration. specialchem.comprinceton.edu Organocatalysts are particularly attractive for this purpose due to their typically lower toxicity and cost compared to many metal-based catalysts. rsc.org Recent studies have highlighted the use of versatile organocatalysts for the selective glycolysis of various consumer plastics. rsc.org

Thiourea derivatives have been investigated for their ability to catalyze the depolymerization of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The mechanism often involves the activation of the ester carbonyl group by the thiourea catalyst, facilitating alcoholysis. Given the enhanced hydrogen bonding ability of isothiuronium salts, it is conceivable that this compound could exhibit significant activity in the catalytic deconstruction of condensation polymers such as polyesters and polycarbonates. The dicationic nature of the molecule might allow for effective interaction with the repeating units of the polymer chain, promoting a more efficient breakdown.

Polymer Science and Materials Chemistry

The bifunctional nature of this compound also makes it a candidate for applications in polymer synthesis and modification. The two isothiouronium groups can be seen as reactive sites for incorporation into polymer chains or for crosslinking existing polymers.

Evaluation as a Polymerization Initiator or Monomer Precursor

While there is no direct evidence in the reviewed literature of this compound acting as a polymerization initiator, the possibility can be considered. Some polymerization reactions are initiated by species that can be generated from isothiouronium salts. However, a more direct application is its potential use as a monomer precursor for the synthesis of poly(propylene thiourea). Through a reaction with a base, isothiouronium salts can be converted to the corresponding thioureas. wikipedia.org Thus, the polycondensation of this compound with a suitable diamine or its self-condensation under specific conditions could theoretically lead to the formation of poly(propylene thiourea) or related copolymers.

Utilization as a Crosslinking Agent in Polymer Network Formation

The presence of two reactive isothiouronium groups makes this compound a potential crosslinking agent for polymers containing nucleophilic functional groups. For instance, polymers with pendant amine or carboxylate groups could react with the isothiouronium moieties to form a crosslinked network. This approach could be used to improve the mechanical properties, thermal stability, and solvent resistance of various polymers. The formation of isothiouronium salts is a key step in some patented processes for producing polythiols, which are then used to create polyurethane-based resins, highlighting the industrial relevance of this chemistry. justia.com

Table 3: Potential Polymer Systems for Crosslinking with this compound

Polymer TypeFunctional Group for CrosslinkingPotential Improved Property
Poly(acrylic acid)CarboxylateMechanical Strength, Swelling Control
Poly(ethylene imine)AmineThermal Stability, Gel Formation
Gelatin/ChitosanAmine, CarboxylateBiocompatibility, Mechanical Integrity

This table suggests hypothetical polymer systems that could be crosslinked using a bis-isothiouronium salt.

Development of Functional Polymeric Materials

The bifunctional nature of this compound makes it a candidate for the synthesis of functional polymeric materials, particularly poly(thiourea)s. Isothiuronium salts can be readily converted to thioureas, which can then be polymerized. Thiourea-containing polymers are of significant interest due to their unique properties, including their ability to form robust hydrogen-bonded networks and their potential for applications in self-healing materials and as conducting polymers.

The general approach to synthesizing poly(thiourea)s from a diisothiuronium salt like this compound would involve a polycondensation reaction with a suitable diamine. The resulting poly(propylene thiourea) could exhibit a range of properties depending on the chosen comonomer. For instance, the incorporation of flexible ether linkages could lead to elastomeric materials with self-healing capabilities. The thiourea groups within the polymer backbone can participate in dynamic hydrogen bonding, which can dissipate energy and contribute to the material's toughness and resilience.

Table 1: Potential Properties of Poly(propylene thiourea) Derived from this compound

PropertyPotential CharacteristicRationale
Mechanical Properties Tough and resilientStrong hydrogen bonding from thiourea groups.
Self-Healing Potential for autonomous repairDynamic and reversible nature of hydrogen bonds.
Thermal Stability Moderate to goodDependent on the overall polymer structure.
Solubility Soluble in polar aprotic solventsPresence of polar thiourea groups.

Investigation of Interactions with Polymer Matrices

In the context of polymer blends, the presence of these functional groups could improve the miscibility of otherwise immiscible polymers by introducing favorable intermolecular interactions. The interactions between the thiourea's N-H protons and proton-accepting groups (e.g., carbonyls, ethers) in a host polymer can lead to the formation of a well-integrated network structure.

Table 2: Potential Interactions of this compound Moieties in Polymer Matrices

Interacting Group in MatrixType of InteractionPotential Effect on Matrix
Carbonyl (e.g., in Polyesters, Polyamides) Hydrogen BondingIncreased stiffness, improved thermal properties.
Ether (e.g., in Polyethers) Hydrogen BondingEnhanced toughness and self-healing properties.
Other Thioureas Self-Association via Hydrogen BondingFormation of robust, physically crosslinked networks.

Organic Synthesis and Reagent Development

While direct applications of this compound in carbon-carbon bond formation are not established, isothiuronium salts are known reagents for the formation of carbon-heteroatom bonds. Specifically, they are precursors for the synthesis of thiols upon hydrolysis. This reactivity could be harnessed in various synthetic transformations where a dithiol equivalent is required.

Furthermore, isothiuronium salts with an S-alkyl group can react with amines to form guanidinium groups. This transformation, known as the Rathke synthesis, is a valuable tool for introducing this important functional group into organic molecules.

The development of environmentally benign chemical processes is a central theme in modern chemistry. Isothiuronium salts can be considered as "green" reagents in certain contexts. For instance, their synthesis from thiourea and an alkyl halide is often a high-yielding reaction. The use of water as a solvent in reactions involving isothiuronium salts is also a possibility, contributing to the green credentials of a synthetic protocol.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. While the direct participation of this compound in known MCRs is not documented, the isonitrile functional group, which is structurally related to the isothiocyanate that can be derived from thiourea, is a cornerstone of many MCRs, such as the Passerini and Ugi reactions. The development of novel MCRs involving isothiuronium salts or their derivatives remains an area ripe for exploration.

Supramolecular Chemistry and Host-Guest Interactions

The thiourea functionality, readily accessible from this compound, is a powerful motif in supramolecular chemistry. The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows thiourea derivatives to participate in the formation of well-defined supramolecular assemblies, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

In the context of host-guest chemistry, the propylene linker in this compound could preorganize the two thiourea groups, creating a potential binding site for anionic or neutral guest molecules. The binding would be driven by a combination of hydrogen bonding and other non-covalent interactions. The design of receptors for specific guests is a major goal of supramolecular chemistry, and the structural features of this compound make it an interesting candidate for such studies.

Table 3: Potential Supramolecular and Host-Guest Properties of this compound Derivatives

FeaturePotential ApplicationUnderlying Principle
Hydrogen Bonding Formation of self-assembled structures, organogels.Directional N-H···S and N-H···anion interactions.
Anion Recognition Sensing and sequestration of anions.Convergent hydrogen bond donors from the thiourea groups.
Host-Guest Complexation Encapsulation of small molecules.Preorganized binding cavity formed by the two thiourea units.

Research Findings on this compound in Nanomaterial Applications Prove Inconclusive

Despite a comprehensive search of scientific literature and chemical databases, no specific information, research findings, or data tables detailing the application of the chemical compound this compound in the synthesis or functionalization of nanomaterials could be located. This suggests a significant gap in the current body of published research regarding the use of this particular compound within the specified advanced chemical discipline.

Extensive searches were conducted using the compound's name, its CAS number (5442-32-0), and various synonyms such as "propane-1,3-diyl dicarbamimidothioate dihydrobromide." These inquiries were cross-referenced with a range of keywords pertinent to nanotechnology, including "nanomaterial synthesis," "nanoparticles," "nanomaterial functionalization," "quantum dots," and "gold nanoparticles." The search also included broader queries for review articles on the role of isothiuronium compounds in materials science and nanotechnology.

The exhaustive search process failed to yield any peer-reviewed articles, patents, or conference proceedings that describe the use of this compound as a precursor, capping agent, surface ligand, or functionalizing agent in the creation or modification of nanomaterials. The absence of such data prevents the construction of a scientifically accurate article on its contributions to this field, as no research findings or data tables are available to report.

While the field of nanomaterial synthesis is vast and employs a wide array of chemical compounds to achieve desired particle sizes, shapes, and surface properties, it appears that this compound is not a compound that has been documented for this purpose in publicly accessible scientific records. Therefore, the specific contributions of this compound to nanomaterial synthesis and functionality remain undefined in the current scientific landscape.

Computational Chemistry and Theoretical Investigations of Propylene Diisothiuronium Dibromide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the foundational approach to understanding the electronic structure of propylene (B89431) diisothiuronium dibromide. These calculations could reveal key insights into the molecule's stability and reactivity.

A typical study would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent analysis of the optimized structure would provide information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form.

Charge distribution: Mapping the electron density to identify regions of positive and negative charge, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons, providing clues about its reactivity.

Without specific research, a hypothetical data table for calculated bond lengths might look like this:

Table 1: Hypothetical Calculated Bond Lengths for Propylene Diisothiuronium Cation

Bond Hypothetical Bond Length (Å)
C-S 1.75
C=N 1.30
C-N 1.35
C-C (propyl) 1.54

Note: This data is purely illustrative and not based on actual calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of propylene diisothiuronium dibromide. By simulating the movement of atoms and molecules over time, MD can provide a deeper understanding of:

Conformational flexibility: The propylene chain allows for various rotational isomers (conformers). MD simulations could identify the most stable conformations and the energy barriers between them.

Solvation effects: By including solvent molecules in the simulation, one could study how this compound interacts with its environment.

Interaction with bromide ions: MD simulations would be invaluable for characterizing the interactions between the diisothiouronium cation and the bromide counter-ions, including the formation of ion pairs and their dynamics.

Reaction Pathway Modeling and Transition State Characterization

Should this compound be involved in chemical reactions, computational modeling could be used to map out the reaction pathways. This involves:

Identifying transition states: These are high-energy structures that connect reactants to products. Locating and characterizing transition states is key to understanding reaction mechanisms and calculating activation energies.

Calculating reaction energetics: Computational methods can determine the energy changes that occur during a reaction, indicating whether it is favorable and how fast it might proceed.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of molecules. For this compound, this would involve:

NMR Spectroscopy: Calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help assign signals to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): Computing the vibrational frequencies and their corresponding intensities can help interpret experimental infrared (IR) and Raman spectra, assigning specific peaks to the stretching and bending modes of different functional groups.

A hypothetical table of predicted vibrational frequencies might be structured as follows:

Table 2: Hypothetical Calculated Vibrational Frequencies for Propylene Diisothiuronium Cation

Vibrational Mode Hypothetical Frequency (cm⁻¹)
N-H stretch 3400-3200
C-H stretch (propyl) 3000-2850
C=N stretch 1650-1600
C-N stretch 1350-1250

Note: This data is purely illustrative and not based on actual calculations.

Structure-Property Relationship Studies through Theoretical Models

By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, substituting the hydrogen atoms on the nitrogen), researchers could establish structure-property relationships. These theoretical models could predict how changes in the molecular structure affect its electronic properties, reactivity, and spectroscopic signatures. This approach is instrumental in the rational design of new molecules with desired characteristics.

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